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Compound Name: (S)-Dexfadrostat

Cat. No.: B10820026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-Dexfadrostat is a potent and highly selective, non-steroidal inhibitor of aldosterone

synthase (cytochrome P450 11B2 or CYP11B2), a key enzyme in the biosynthesis of

aldosterone. By targeting the final steps of aldosterone production, (S)-Dexfadrostat offers a

promising therapeutic approach for conditions associated with elevated aldosterone levels,

such as primary aldosteronism, resistant hypertension, and heart failure. This technical guide

provides a comprehensive overview of the molecular structure, physicochemical properties,

mechanism of action, and available clinical data for (S)-Dexfadrostat, intended to support

further research and development efforts.

Molecular Structure and Physicochemical
Properties
(S)-Dexfadrostat, the (R)-enantiomer of fadrozole, is a small molecule with the following key

identifiers and properties.
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Property Value

IUPAC Name
4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-

5-yl]benzonitrile

Molecular Formula C₁₄H₁₃N₃

Molecular Weight 223.28 g/mol

Canonical SMILES C1C--INVALID-LINK--N3C=NC=C3C1

CAS Number 102676-87-9

Physical Appearance Solid, light yellow to yellow

Mechanism of Action and Signaling Pathway
(S)-Dexfadrostat exerts its pharmacological effect by selectively inhibiting aldosterone

synthase (CYP11B2). This enzyme is responsible for the final and rate-limiting steps in the

biosynthesis of aldosterone from cholesterol in the zona glomerulosa of the adrenal cortex.

Specifically, CYP11B2 catalyzes the conversion of 11-deoxycorticosterone to corticosterone,

and subsequently to 18-hydroxycorticosterone and aldosterone.

By inhibiting CYP11B2, (S)-Dexfadrostat effectively blocks the production of aldosterone. This

leads to a reduction in circulating aldosterone levels, which in turn mitigates the downstream

effects of aldosterone, including sodium and water retention, potassium excretion, and

increased blood pressure. A key advantage of (S)-Dexfadrostat is its high selectivity for

CYP11B2 over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible

for cortisol synthesis in the zona fasciculata. This selectivity minimizes the risk of interfering

with the hypothalamic-pituitary-adrenal (HPA) axis and causing cortisol deficiency.

Below is a diagram illustrating the aldosterone synthesis pathway and the point of inhibition by

(S)-Dexfadrostat.
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Figure 1: Aldosterone Synthesis Pathway and (S)-Dexfadrostat Inhibition.

Preclinical and Clinical Data
In Vitro Efficacy and Selectivity
(S)-Dexfadrostat has demonstrated potent and selective inhibition of CYP11B2 in in vitro

assays. The inhibitory activity is significantly higher for CYP11B2 compared to CYP11B1,

highlighting its selectivity.

Parameter Value Reference

CYP11B2 IC₅₀ ~1.6 nM (for FAD286) [1]

CYP11B1 IC₅₀ ~9.9 nM (for FAD286) [1]

Selectivity >6-fold (FAD286) [1]

Note: FAD286 is a reference CYP11B2 inhibitor, and (S)-Dexfadrostat is the active (R)-

enantiomer of fadrozole.

Clinical Pharmacokinetics
A Phase 1 study (NCT03046589) in healthy volunteers established the pharmacokinetic profile

of dexfadrostat phosphate, a prodrug of (S)-Dexfadrostat.[2]

Parameter Value

Elimination Half-life 9.5 - 11 hours
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Clinical Efficacy and Safety
A Phase 2 clinical trial (NCT04007406) evaluated the efficacy and safety of dexfadrostat

phosphate in patients with primary aldosteronism.[3] The study demonstrated a significant

reduction in both biochemical and clinical markers of the disease.

Table 3.1: Change in Aldosterone-to-Renin Ratio (ARR) from Baseline

Treatment
Group (once
daily)

Median ARR at
Baseline

Median ARR at
Day 56

Least-Squares
Mean (LSM)
Change in log-
normal values
(95% CI)

p-value

Combined Dose

Group
15.3 0.6 -2.5 (-2.9, -2.2) <0.0001

Table 3.2: Change in 24-hour Ambulatory Systolic Blood Pressure (aSBP) from Baseline

Treatment
Group (once
daily)

Mean aSBP at
Baseline
(mmHg)

Mean aSBP at
Day 56
(mmHg)

LSM Change
(95% CI)
(mmHg)

p-value

Combined Dose

Group
142.6 (SD 14.2) 131.9 (SD 13.4)

-10.7 (-13.6,

-7.9)
<0.0001

The treatment was generally well-tolerated, with most treatment-emergent adverse events

(TEAEs) being mild to moderate in severity.[3]

Experimental Protocols
In Vitro CYP11B2 Inhibition Assay (Representative
Protocol)
This protocol is a representative example for determining the IC₅₀ of an inhibitor against human

CYP11B2 using a cell-based assay.
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Cell Culture: V79MZ cells stably co-expressing human CYP11B2, adrenodoxin, and

adrenodoxin reductase are cultured in appropriate media.

Assay Preparation: Cells are seeded into 96-well plates and incubated until they reach

confluence.

Inhibitor Addition: A serial dilution of the test compound (e.g., (S)-Dexfadrostat) is prepared

and added to the cells.

Substrate Addition: The substrate, 11-deoxycorticosterone, is added to initiate the enzymatic

reaction.

Incubation: The plates are incubated at 37°C for a defined period to allow for the conversion

of the substrate to aldosterone.

Reaction Termination and Extraction: The reaction is stopped, and the steroids are extracted

from the cell supernatant.

Quantification: The concentration of aldosterone is quantified using a validated method such

as LC-MS/MS.

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic

equation.

Phase 2 Clinical Trial Workflow (NCT04007406)
The following diagram outlines the workflow of the Phase 2 clinical trial for dexfadrostat

phosphate in patients with primary aldosteronism.[3]
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Screening & Run-in

Treatment Period (8 Weeks)

Follow-up
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Figure 2: Phase 2 Clinical Trial Workflow for Dexfadrostat Phosphate.

Measurement of Aldosterone-to-Renin Ratio (ARR)
The following is a generalized protocol for the measurement of ARR in a clinical setting.
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Patient Preparation: Patients should be in an upright posture for at least 30 minutes before

blood collection. Certain medications that can interfere with the renin-angiotensin-

aldosterone system may need to be withdrawn prior to testing.

Blood Collection: Blood samples are collected into chilled EDTA tubes.

Sample Processing: The blood is centrifuged at a low temperature to separate the plasma.

The plasma is then immediately frozen and stored at -20°C or lower until analysis.

Aldosterone Measurement: Plasma aldosterone concentration is typically measured by a

competitive immunoassay or by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Renin Measurement: Plasma renin activity (PRA) is measured by radioimmunoassay of

angiotensin I generated during incubation, or plasma renin concentration (PRC) is measured

by an immunometric assay.

Calculation of ARR: The ARR is calculated by dividing the plasma aldosterone concentration

by the plasma renin activity or concentration. Units must be consistent for accurate

interpretation.

Conclusion
(S)-Dexfadrostat is a promising, potent, and selective inhibitor of aldosterone synthase with

demonstrated efficacy in reducing both the biochemical and clinical manifestations of primary

aldosteronism. Its high selectivity for CYP11B2 over CYP11B1 suggests a favorable safety

profile with a low risk of cortisol-related adverse effects. The data presented in this technical

guide support the continued investigation of (S)-Dexfadrostat as a potential therapeutic agent

for a range of aldosterone-mediated diseases. Further clinical studies are warranted to fully

elucidate its long-term safety and efficacy in broader patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19622340/
https://pubmed.ncbi.nlm.nih.gov/19622340/
https://pubmed.ncbi.nlm.nih.gov/19622340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11015343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11015343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11015343/
https://www.researchgate.net/publication/379829509_Safety_and_efficacy_of_once-daily_dexfadrostat_phosphate_in_patients_with_primary_aldosteronism_a_randomised_parallel_group_multicentre_phase_2_trial
https://www.benchchem.com/product/b10820026#s-dexfadrostat-molecular-structure-and-properties
https://www.benchchem.com/product/b10820026#s-dexfadrostat-molecular-structure-and-properties
https://www.benchchem.com/product/b10820026#s-dexfadrostat-molecular-structure-and-properties
https://www.benchchem.com/product/b10820026#s-dexfadrostat-molecular-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10820026?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

